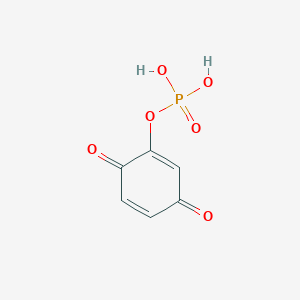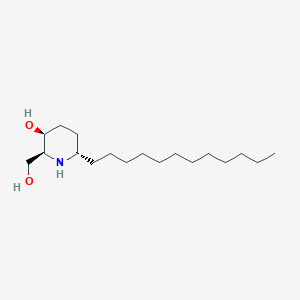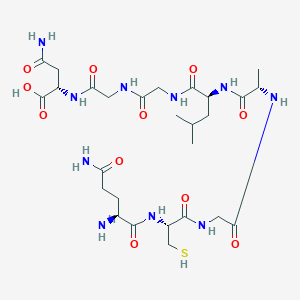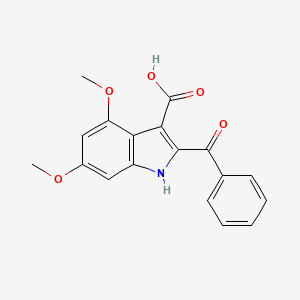![molecular formula C17H14FNO2S2 B12535928 Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]- CAS No. 679785-58-1](/img/structure/B12535928.png)
Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]- is a heterocyclic compound that belongs to the class of isothiazoles. Isothiazoles are five-membered sulfur heterocycles widely utilized in medicinal chemistry and organic synthesis due to their unique properties of having two electronegative heteroatoms in a 1,2-relationship
Méthodes De Préparation
The synthesis of isothiazoles, including 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-, can be achieved through various methods:
Condensation Reactions: This method involves the condensation of thiohydroxylamine with appropriate precursors.
Metal-Catalyzed Approaches: These methods utilize metal catalysts to facilitate the formation of isothiazole rings.
Ring Rearrangements: This approach involves the rearrangement of existing heterocyclic rings to form isothiazoles.
Analyse Des Réactions Chimiques
Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common for isothiazoles.
Applications De Recherche Scientifique
Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, isothiazoles are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs.
Mécanisme D'action
The mechanism of action of isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate the activity of these targets. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes, while the methylsulfonylphenyl group contributes to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]- can be compared with other similar compounds such as:
Thiazoles: Thiazoles are similar in structure but contain a nitrogen atom at the 3-position instead of the 2-position.
Isoxazoles: Isoxazoles have an oxygen atom at the 2-position instead of sulfur.
Benzothiazoles: These compounds have a fused benzene ring, which enhances their stability and biological activity.
Propriétés
Numéro CAS |
679785-58-1 |
|---|---|
Formule moléculaire |
C17H14FNO2S2 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-5-methyl-3-(4-methylsulfonylphenyl)-1,2-thiazole |
InChI |
InChI=1S/C17H14FNO2S2/c1-11-16(12-3-7-14(18)8-4-12)17(19-22-11)13-5-9-15(10-6-13)23(2,20)21/h3-10H,1-2H3 |
Clé InChI |
BUXXXBDKCAMPHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NS1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


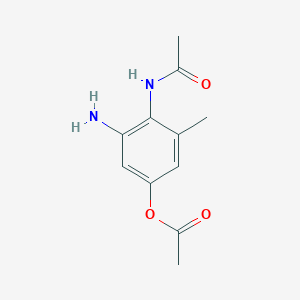
![(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine](/img/structure/B12535849.png)
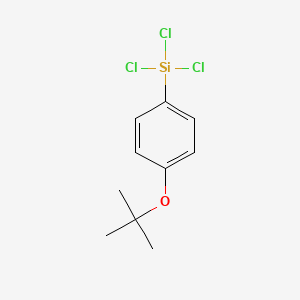
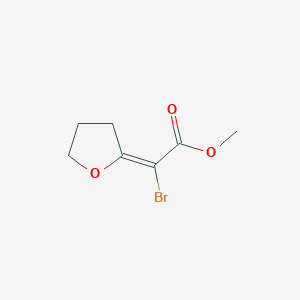
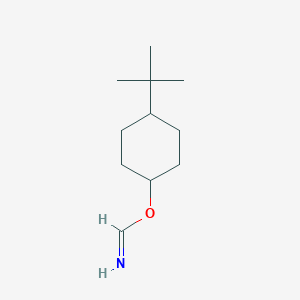
methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)
